molecular formula C19H18F4N4O2 B10957828 5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10957828
M. Wt: 410.4 g/mol
InChI Key: USYKNIJZRPSBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic processes and purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The difluoromethyl groups and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H18F4N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H18F4N4O2/c1-8(2)10-5-11(9(3)4-15(10)28)25-19(29)13-7-16-24-12(17(20)21)6-14(18(22)23)27(16)26-13/h4-8,17-18,28H,1-3H3,(H,25,29)

InChI Key

USYKNIJZRPSBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.